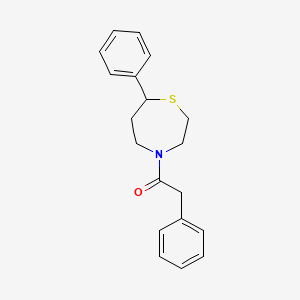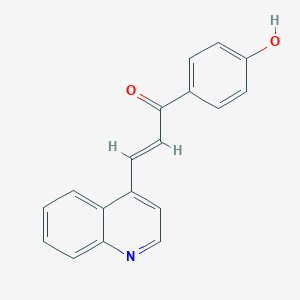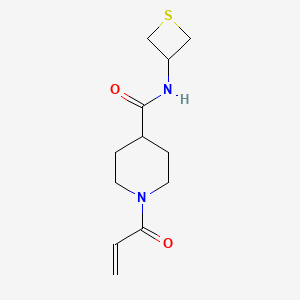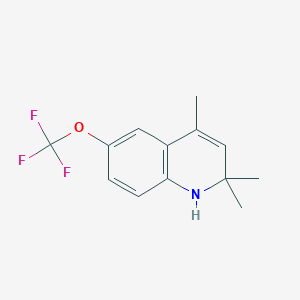![molecular formula C19H20ClN5O2 B2584472 6-(4-Chlorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 887459-13-4](/img/structure/B2584472.png)
6-(4-Chlorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Chlorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione, also known as CP-154,526, is a potent and selective antagonist of the corticotropin-releasing factor (CRF) receptor. CRF is a neuropeptide that plays a critical role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. CP-154,526 has been extensively studied for its potential therapeutic applications in a variety of stress-related disorders, including anxiety, depression, and addiction.
Wissenschaftliche Forschungsanwendungen
Synthesis and Precursor Applications
The compound and its related structures have been extensively studied for their synthesis methodologies and as precursors for purine analogs. One study highlights the synthesis of 4- and 5-disubstituted 1-benzylimidazoles as important precursors for purine analogs, demonstrating the versatility of these compounds in creating structurally diverse derivatives (M. Alves, M. F. Proença, B. Booth, 1994). This indicates the compound's potential in the synthesis of biologically active purine structures, which are significant in various biochemical processes and therapeutic applications.
Antimicrobial and Antifungal Applications
Some derivatives of this compound have been evaluated for their antimicrobial and antifungal activities. For instance, a novel synthesis of imidazothiazole and glycocyamidine derivatives, including structures related to the compound , explored their antimicrobial activities (A. A. Magd El-Din, Hanaa M. F. Roaiah, Salwa A. Elsharabasy, A. Hassan, 2007). Another study on 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate reported potent antifungal properties, especially against Candida albicans infections in mice, demonstrating the compound's relevance in addressing fungal infections (K. A. Walker, A. Braemer, S. Hitt, R. E. Jones, T. Matthews, 1978).
Corrosion Inhibition
The chemical structure of the compound and its derivatives has been applied in the field of corrosion science. A study evaluated the inhibition performance of imidazo[4,5-b] pyridine derivatives, closely related to the compound of interest, against mild steel corrosion. These derivatives showed high inhibition efficiency, indicating their potential as corrosion inhibitors in industrial applications (A. Saady, Z. Rais, F. Benhiba, et al., 2021).
Inhibitory Activity on Kinase Enzymes
Another study discovered a new class of inhibitors for lck kinase, a critical enzyme in T-cell activation, by high throughput screening. Although not directly mentioning the compound, it illustrates the research interest in related structures for their potential in inhibiting critical biological targets, underscoring the compound's significance in therapeutic research (R. Snow, M. Cardozo, T. Morwick, et al., 2002).
Wirkmechanismus
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets. They are often used in medicinal chemistry due to their ability to bind to various enzymes and receptors in cells . .
Mode of Action
The mode of action of imidazole derivatives can vary greatly depending on their specific chemical structure and the target they interact with. They may act as inhibitors, activators, or modulators of their target’s activity
Biochemical Pathways
Imidazole derivatives can be involved in a variety of biochemical pathways, depending on their specific targets. They may affect signal transduction pathways, metabolic pathways, or other cellular processes
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are crucial for its bioavailability and therapeutic effect. These properties can be influenced by the compound’s chemical structure, including factors like its size, charge, and lipophilicity
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. These effects can include changes in enzyme activity, alterations in cell signaling, or effects on cell growth and survival
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. These factors can include pH, temperature, and the presence of other molecules
Eigenschaften
IUPAC Name |
6-(4-chlorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c1-5-10-23-17(26)15-16(22(4)19(23)27)21-18-24(11(2)12(3)25(15)18)14-8-6-13(20)7-9-14/h6-9H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNCMHBQMHCVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=C(C=C4)Cl)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone](/img/structure/B2584389.png)
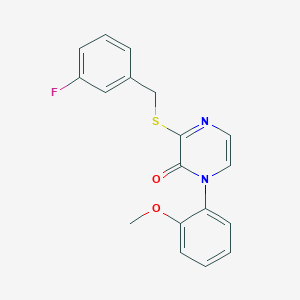
![2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2584392.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfanylbenzamide](/img/structure/B2584393.png)
![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2584394.png)
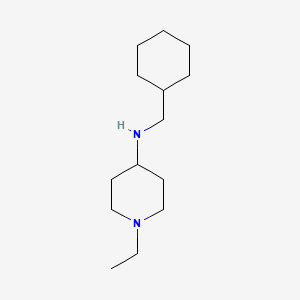
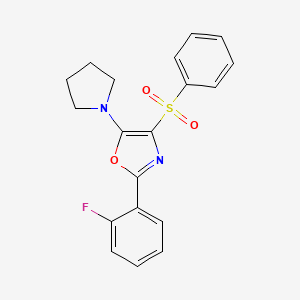
![N-(furan-2-ylmethyl)-4-morpholino-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2584399.png)
![5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2584400.png)
